2-Methyl-4-heptanone

Catalog No.
S586211
CAS No.
626-33-5
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-heptanone

CAS Number

626-33-5

Product Name

2-Methyl-4-heptanone

IUPAC Name

2-methylheptan-4-one

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-4-5-8(9)6-7(2)3/h7H,4-6H2,1-3H3

InChI Key

AKRJXOYALOGLHQ-UHFFFAOYSA-N

SMILES

CCCC(=O)CC(C)C

Synonyms

2-methyl-4-heptanone

Canonical SMILES

CCCC(=O)CC(C)C

    Chemical Properties and Synthesis

    Potential Use as a Solvent

      Field: Industrial Chemistry

      Method: As a solvent, 2-Methyl-4-heptanone would be used to dissolve other substances during the production process.

      Results: The effectiveness of 2-Methyl-4-heptanone as a solvent in these applications is still being researched.

2-Methyl-4-heptanone, also known as isobutyl propyl ketone, is an organic compound with the molecular formula C₈H₁₆O. It belongs to the class of ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms. The structure of 2-methyl-4-heptanone features a linear carbon chain with a ketone functional group at the fourth carbon atom and a methyl group attached to the second carbon. This configuration imparts both hydrophobic and hydrophilic characteristics to the molecule, making it versatile in various applications .

  • Flammability: Expected to be flammable based on its hydrocarbon structure.
  • Toxicity: Data not readily available. Ketones with similar structures can have varying degrees of toxicity. It is important to handle the compound with appropriate personal protective equipment (PPE) until specific data is available.
  • Reactivity: May react with strong oxidizing agents.
Typical of ketones:

  • Nucleophilic Addition: Ketones can undergo nucleophilic addition reactions where a nucleophile attacks the carbonyl carbon. For example, reacting with water can yield alcohol derivatives:

    C8H16O+H2OC8H18O2\text{C}_8\text{H}_{16}\text{O}+\text{H}_2\text{O}\rightarrow \text{C}_8\text{H}_{18}\text{O}_2
  • Oxidation: Under strong oxidizing conditions, ketones can be oxidized to form carboxylic acids.
  • Aldol Condensation: In the presence of a base catalyst, 2-methyl-4-heptanone may undergo aldol condensation with itself or other similar ketones, forming larger molecules with extended carbon chains .

Several methods exist for synthesizing 2-methyl-4-heptanone:

  • Oxidation of 2-Methyl-4-heptanol: This method involves oxidizing the corresponding alcohol using sodium dichromate in dilute sulfuric acid. The reaction typically yields high purity and good yields of the ketone.
    • Reaction Example:
    C8H18O+ O C8H16O+H2O\text{C}_8\text{H}_{18}\text{O}+\text{ O }\rightarrow \text{C}_8\text{H}_{16}\text{O}+\text{H}_2\text{O}
  • Grignard Reaction: The compound can also be synthesized through Grignard reactions involving appropriate alkyl halides and ketones .

2-Methyl-4-heptanone has diverse applications across various fields:

  • Industrial Solvent: It is utilized as a solvent in paints, coatings, and adhesives due to its excellent solvency and fast evaporation rate.
  • Analytical Chemistry: The compound serves as a standard in gas chromatography for separating and analyzing organic compounds.
  • Biological Research: Its antifungal properties are being explored for potential applications in agriculture and food preservation .

Several compounds share structural similarities with 2-methyl-4-heptanone. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-PentanoneC₅H₁₂OShorter carbon chain; less hydrophobic
4-HeptanoneC₇H₁₄OSimilar length; lacks methyl group at position 2
3-HexanoneC₆H₁₂OIntermediate chain length; different structural isomer
2-PentanoneC₅H₁₀OShorter chain; lower boiling point

Uniqueness of 2-Methyl-4-Heptanone:
The presence of both a methyl group and a longer heptane chain provides unique properties in terms of solubility and volatility compared to these similar compounds. Its distinct structure allows it to serve effectively as both a solvent and an antifungal agent .

XLogP3

2

Boiling Point

155.0 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable

Flammable

Other CAS

626-33-5

Wikipedia

4-Heptanone, 2-methyl-

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

General Manufacturing Information

4-Heptanone, 2-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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